N-(2-Nitrophenyl)-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea
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Overview
Description
N-(2-Nitrophenyl)-N’-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea is a chemical compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a nitrophenyl group and a trifluoromethyl group attached to a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Nitrophenyl)-N’-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea typically involves the reaction of 2-nitroaniline with 5-(trifluoromethyl)-1,3,4-thiadiazole-2-carbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-Nitrophenyl)-N’-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the thiadiazole ring under mild conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
N-(2-Nitrophenyl)-N’-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-Nitrophenyl)-N’-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea involves its interaction with specific molecular targets. The nitrophenyl and trifluoromethyl groups contribute to its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Nitrophenyl)-N’-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]thiourea
- N-(2-Nitrophenyl)-N’-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]carbamate
Uniqueness
N-(2-Nitrophenyl)-N’-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea is unique due to the presence of both nitrophenyl and trifluoromethyl groups, which impart distinct chemical and biological properties. These groups enhance its reactivity and potential for diverse applications compared to similar compounds.
Properties
CAS No. |
61516-52-7 |
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Molecular Formula |
C10H6F3N5O3S |
Molecular Weight |
333.25 g/mol |
IUPAC Name |
1-(2-nitrophenyl)-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea |
InChI |
InChI=1S/C10H6F3N5O3S/c11-10(12,13)7-16-17-9(22-7)15-8(19)14-5-3-1-2-4-6(5)18(20)21/h1-4H,(H2,14,15,17,19) |
InChI Key |
VMBCURCNRZHSFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=NN=C(S2)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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